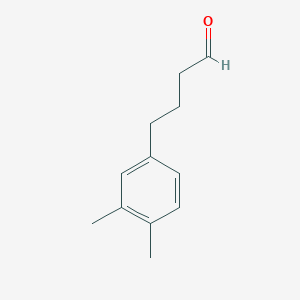

4-(3,4-Dimethylphenyl)butanal

Descripción general

Descripción

4-(3,4-Dimethylphenyl)butanal is an organic compound belonging to the class of aldehydes. It features a butanal (butyraldehyde) backbone with a 3,4-dimethylphenyl group attached to the alpha carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions more precisely. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

Oxidation: this compound can be oxidized to form 4-(3,4-dimethylphenyl)butanoic acid using oxidizing agents like potassium permanganate or chromic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding 4-(3,4-dimethylphenyl)butanol.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, at the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed:

Oxidation: 4-(3,4-dimethylphenyl)butanoic acid

Reduction: 4-(3,4-dimethylphenyl)butanol

Substitution: Nitro derivatives, halogenated derivatives

Aplicaciones Científicas De Investigación

4-(3,4-Dimethylphenyl)butanal has various applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.

Medicine: It may be utilized in the development of new therapeutic agents due to its potential biological activity.

Industry: The compound finds use in the production of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which 4-(3,4-Dimethylphenyl)butanal exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

4-(2,3-Dimethylphenyl)butanal

4-(3,5-Dimethylphenyl)butanal

4-(2,4-Dimethylphenyl)butanal

Uniqueness: 4-(3,4-Dimethylphenyl)butanal is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and biological activity compared to its isomers.

This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to potential applications in medicine and industry

Actividad Biológica

4-(3,4-Dimethylphenyl)butanal, a compound with the chemical formula C12H16O, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 1082435-13-9

- Molecular Weight : 176.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain dehydrogenases, which play a crucial role in metabolic processes.

- Receptor Modulation : Preliminary studies indicate potential interactions with G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research has shown promising antimicrobial properties against various pathogens, suggesting its potential as a therapeutic agent for infections .

- Anticancer Properties : Preliminary evaluations indicate that this compound may possess anticancer effects by inducing apoptosis in cancer cell lines through modulation of cell cycle regulators and pro-apoptotic factors .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research:

Detailed Research Findings

- Antimicrobial Evaluation :

- Anticancer Activity :

- Mechanistic Insights :

Safety and Toxicology

While the compound shows promise in various therapeutic applications, safety assessments are crucial. Current data classify this compound as having moderate acute toxicity based on animal studies . Further toxicological evaluations are necessary to establish safe dosage ranges for potential clinical use.

Análisis De Reacciones Químicas

Oxidation to Carboxylic Acid

The aldehyde group undergoes oxidation to form 4-(3,4-dimethylphenyl)butanoic acid. This reaction is typically catalyzed by oxidizing agents like KMnO₄ or CrO₃ under acidic conditions.

| Reaction Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Acidic aqueous solution | KMnO₄, H₂SO₄ | 4-(3,4-Dimethylphenyl)butanoic acid |

Key Findings :

-

The carboxylic acid derivative (PubChem CID: 231992) is structurally confirmed via NMR and IR spectroscopy .

-

Oxidation proceeds via radical intermediates, with the aldehyde group converting to a carboxyl group .

Reduction to Alcohol or Amine

The aldehyde functionality is reduced to primary alcohols or amines using agents like NaBH₄, LiAlH₄, or catalytic hydrogenation.

Reduction to Alcohol

4-(3,4-Dimethylphenyl)butanal is reduced to 4-(3,4-dimethylphenyl)butan-1-ol:

| Reaction Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| Methanol, RT | NaBH₄ | 85% |

Mechanism :

-

The hydroxymethyl group acts as a nucleophile, facilitating hydride transfer from NaBH₄.

Reductive Amination

Catalytic hydrogenation with NH₃ or dimethylamine yields 4-(3,4-dimethylphenyl)butan-1-amine:

| Reaction Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| H₂, Pd/C, ethanol | Dimethylamine aqueous solution | 76% |

Applications :

-

The amine derivative exhibits potential bioactivity in neurotransmitter modulation.

Condensation Reactions

The aldehyde group forms hydrazones or heterocycles via condensation with nucleophiles.

Hydrazone Formation

Reaction with phenylhydrazine produces hydrazone derivatives:

| Reaction Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Ethanol, RT, 15 days | Phenylhydrazine | This compound hydrazone |

Structural Data :

Nucleophilic Additions

The aldehyde participates in Grignard or organometallic reactions.

Grignard Addition

Reaction with methylmagnesium bromide forms secondary alcohols:

| Reaction Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Dry ether, 0°C | CH₃MgBr | 1-(3,4-Dimethylphenyl)pentan-1-ol |

Mechanism :

Acetal Formation

Protection of the aldehyde group via acetalization is a common strategy in multistep syntheses.

| Reaction Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Methanol, H₂SO₄, 20–35°C | Trimethyl orthoformate | This compound dimethyl acetal |

Key Notes :

Electrophilic Aromatic Substitution

The 3,4-dimethylphenyl group undergoes halogenation or nitration.

| Reaction Conditions | Reagents | Product | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄, 0–5°C | Nitration | 4-(3,4-Dimethyl-5-nitrophenyl)butanal |

Outcome :

Propiedades

IUPAC Name |

4-(3,4-dimethylphenyl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10-6-7-12(9-11(10)2)5-3-4-8-13/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQWIOUGNJXDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCCC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.